1-(4-氟苯基)-5-(三氟甲基)-1H-吡唑-4-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H10F4N2O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1-Ethynyl-4-fluorobenzene, a fluorobenzene derivative, has been used in the synthesis of various compounds . The synthesis involves reactions such as the Sonogashira coupling of iodophenyl groups found on the surface with pFAB .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients have been reported .科学研究应用

Pharmaceutical Research

The trifluoromethyl group plays an increasingly important role in pharmaceuticals . This compound could be used in the development of new drugs due to its unique chemical structure. For instance, it has been used in the development of inhibitors that target an essential enzyme, sterol 14-demethylase (NfCYP51), in Naegleria fowleri, a microorganism that can cause brain infection .

Agrochemical Research

Similar to its role in pharmaceuticals, the trifluoromethyl group is also significant in agrochemicals . This compound could potentially be used in the development of new pesticides or herbicides.

Material Science

The trifluoromethyl group is also important in materials science . This compound could be used in the synthesis of new materials with unique properties.

Insecticidal Activity

The compound has been used in the synthesis of 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles, which have shown insecticidal activity against Plutella xylostella, a destructive pest worldwide .

Chemoinformatics

This compound has been used in chemoinformatics, target-, and phenotypic-based drug discovery methods to identify inhibitors .

未来方向

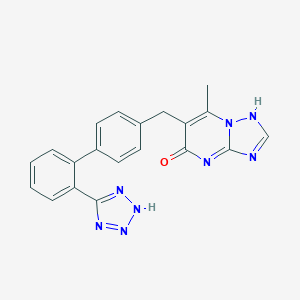

The future directions for this compound and similar compounds could involve their potential development as neuroprotective and anti-neuroinflammatory agents . Furthermore, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

作用机制

Target of Action

The primary target of Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is the enzyme sterol 14-demethylase (NfCYP51) . This enzyme is essential in the life cycle of Naegleria fowleri, a microorganism responsible for causing brain infections .

Mode of Action

The compound interacts with its target, NfCYP51, by inhibiting its function

Biochemical Pathways

The inhibition of NfCYP51 affects the biosynthesis of sterols, crucial components of cellular membranes . By inhibiting this enzyme, the compound disrupts the normal functioning of Naegleria fowleri, leading to its eventual death .

Pharmacokinetics

It is noted that similar compounds were readily taken up into the brain . The brain-to-plasma distribution coefficient of a similar compound was 1.02 ± 0.12, suggesting good bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of Naegleria fowleri growth, due to the disruption of sterol biosynthesis . This makes it a potential candidate for the treatment of brain infections caused by this microorganism .

Action Environment

It’s worth noting that the effectiveness of similar compounds can be influenced by the reaction environment .

属性

IUPAC Name |

ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F4N2O2/c1-2-21-12(20)10-7-18-19(11(10)13(15,16)17)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDWKMYSOQGLIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371901 |

Source

|

| Record name | Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

CAS RN |

175137-38-9 |

Source

|

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-5-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Ethoxy-7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B61824.png)

![(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol](/img/structure/B61827.png)